

The Discovery and Developmental Trajectory of Fluazifop-butyl: A Technical Guide

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Introduction

Fluazifop-butyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family. It is renowned for its efficacy in controlling a wide spectrum of annual and perennial grass weeds in numerous broadleaf crops. First brought to market in 1981, its development marked a significant advancement in weed management, offering farmers a tool to selectively remove competitive grasses without harming their primary crops.[1][2][3] This technical guide delves into the discovery, synthesis, mode of action, and developmental milestones of **Fluazifop-butyl**, providing an in-depth resource for researchers and professionals in the agricultural sciences.

Discovery and Developmental History

The journey to **Fluazifop-butyl** began in the 1970s, a period of intense research and development by agrochemical companies to find herbicides with selective action against grass weeds in broad-leaved crops like cotton and soybeans.[2] This research followed the success of phenoxyacetic acid herbicides such as 2,4-D, which were effective on broad-leaved weeds but safe for grass crops.

In 1973, Hoechst AG patented the aryloxyphenoxypropionates, a new class of compounds that demonstrated this desired selectivity, leading to the commercialization of diclofop.[2] This breakthrough spurred further investigation. The Japanese company Ishihara Sangyo Kaisha (ISK) discovered that replacing the aryloxy part of diclofop with a substituted pyridine ring enhanced biological activity, resulting in the compound chlorazifop.[2]



The field became highly competitive. In 1977, within a three-week span, ISK, Dow Chemicals, and Imperial Chemical Industries (ICI) all filed patents for analogues featuring a trifluoromethyl (CF3) group on the pyridine ring.[2] Subsequently, ISK and ICI cross-licensed their intellectual property, leading to the first marketing of fluazifop as its butyl ester (**Fluazifop-butyl**) in 1981 under the trade name Fusilade®.[2][4]

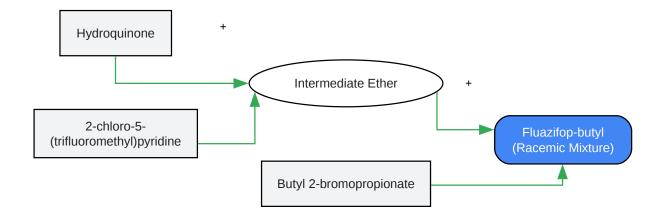
A pivotal development in the history of **Fluazifop-butyl** was the discovery that the herbicidal activity resides almost exclusively in one of its two stereoisomers, the R-enantiomer.[5][6] The original formulation was a racemic mixture of both the R- and S-isomers.[6] Recognizing that the S-isomer is biologically inactive, manufacturers developed new formulations containing only the active R-isomer, known as Fluazifop-P-butyl.[2][5] This refinement allowed for equal herbicidal activity at half the application rate of the original racemic mixture, reducing the chemical load on the environment.[6]

Chemical Synthesis

The synthesis of **Fluazifop-butyl** involves the reaction of key intermediates to form the characteristic aryloxyphenoxypropionate structure, followed by esterification. The process can be adapted to produce either the racemic mixture or, more commonly today, the specific Renantiomer.

Racemic Synthesis

The synthesis of the racemic mixture involves combining hydroquinone with 2-chloro-5-trifluoromethyl pyridine and the butyl ester of 2-bromopropionic acid through nucleophilic substitution reactions.[2][7]



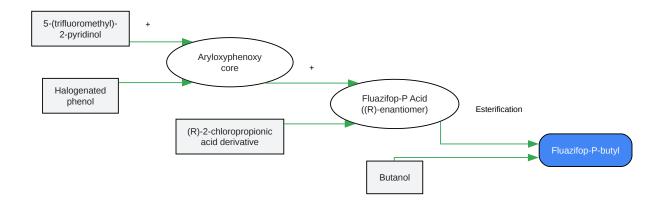


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Caption: General synthesis pathway for racemic Fluazifop-butyl.

Stereoselective Synthesis of Fluazifop-P-butyl

Commercial production now focuses on a stereoselective synthesis to isolate the herbicidally active R-enantiomer.[5] This process often starts with the preparation of an intermediate by reacting 5-(trifluoromethyl)-2-pyridinol with a halogenated phenol. This core is then coupled with (R)-2-chloropropionic acid or its derivatives, ensuring the correct stereochemistry is maintained. The final step is esterification with butanol to yield Fluazifop-P-butyl.[5]



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Caption: Stereoselective synthesis of the active R-enantiomer, Fluazifop-P-butyl.

Mode of Action

Fluazifop-butyl functions as a pro-herbicide; it is not herbicidally active itself.[8] Upon absorption through the leaf surface, it is rapidly hydrolyzed within the plant to its active form, fluazifop acid.[4][8][9] This active metabolite is then transported systemically via the phloem and xylem, accumulating in the meristematic regions (areas of active growth) of the plant.[1][4] [10]

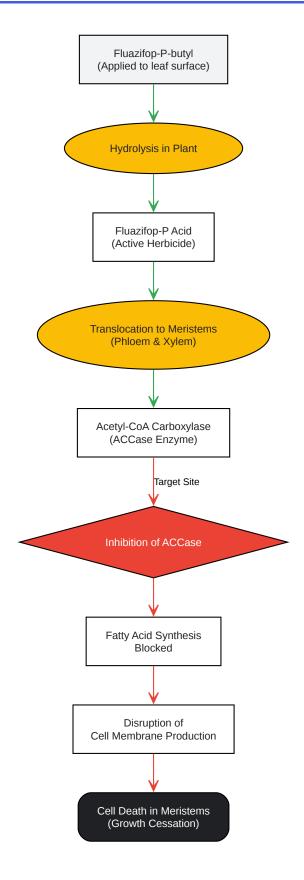


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The primary target of fluazifop acid is the enzyme acetyl-CoA carboxylase (ACCase).[5][10][11] [12][13] ACCase catalyzes the first committed step in the biosynthesis of fatty acids.[11][13] By inhibiting this crucial enzyme, fluazifop acid blocks the production of lipids, which are essential components for building and maintaining cell membranes.[1][9][10] The disruption of membrane integrity, especially in the rapidly growing meristems, leads to a cessation of growth, necrosis, and ultimately, the death of susceptible grass species.[9][10]





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Caption: Mechanism of action from application to plant death.



Basis of Selectivity

The selectivity of Fluazifop-P-butyl, which allows it to control grasses without harming broadleaf crops, is a result of fundamental differences in the ACCase enzyme between these plant groups.[4][10]

- Grasses (Poaceae family): Possess a homomeric, or plastid, form of the ACCase enzyme, which is highly susceptible to inhibition by aryloxyphenoxypropionate herbicides.[10][14][15]
- Broadleaf plants (Dicots): Have a multimeric form of ACCase in their chloroplasts that is insensitive to this class of herbicides.[10][14]

This structural difference in the target enzyme is the primary basis for the herbicide's selectivity. [10]

Efficacy and Application

Fluazifop-P-butyl is a post-emergence herbicide used to control a variety of annual and perennial grass weeds.[4][12] Symptoms of its effects appear gradually. Growth stops within a few hours to days, followed by discoloration of new growth (yellowing or purpling) within 3 to 7 days, and eventual plant death within 2 to 4 weeks.[1][4][10]

Weed Control Spectrum and Application Rates

Efficacy is dependent on the target weed species and its growth stage.[4] Application rates typically range from 125 to 375 g a.i./ha.[4]



Weed Species	Growth Stage	Application Rate (g a.i./ha)
Setaria viridis (Green foxtail)	Up to 6-leaf stage	131 - 175
Eleusine indica (Goosegrass)	Up to 6-leaf stage	131 - 175
Digitaria ciliaris (Crabgrass)	Up to 6-leaf stage	131 - 175
Echinochloa sp. (Barnyardgrass)	Up to 6-leaf stage	131 - 175
Bromus catharticus (Rescuegrass)	Up to 20 cm	175 - 263
Cynodon dactylon (Bermudagrass)	Up to 20 cm	175 - 263
Imperata cylindrica (Cogongrass)	Up to 30 cm	263
Lolium perenne (Perennial ryegrass)	Up to 30 cm	263
Phragmites australis (Common reed)	Up to 100 cm	263
Data sourced from Ishihara Sangyo Kaisha, Ltd. product information.[4]		

Crop Tolerance

Fluazifop-P-butyl is registered for use in a wide variety of broadleaf crops due to its high selectivity.[4] Tolerant crops include soybean, cotton, peanut, potatoes, vegetables, oilseed rape, sugar beet, citrus fruit, and ornamentals.[1][3][4]

Toxicological Profile

Fluazifop-P-butyl generally exhibits low acute toxicity to mammals and birds but can be highly toxic to aquatic organisms.[9][16]



Study Type	Species	Result	Toxicity Class
Acute Oral LD50	Rat (male)	> 3,680 mg/kg	Low
Acute Oral LD50	Rat (female)	2,451 mg/kg	Low
Acute Dermal LD50	Rat	> 2,076 mg/kg	Low
Acute Inhalation LC50	Rat	> 5.24 mg/L	Low
Acute Oral LD50	Mallard Duck	> 3,500 mg/kg	Practically Non-toxic
Acute Oral LD50	Bobwhite Quail	> 4,659 mg/kg	Practically Non-toxic
Aquatic LC50 (96 hr)	Rainbow Trout	1.37 mg/L	High
Aquatic LC50 (96 hr)	Bluegill Sunfish	0.53 mg/L	Very High
Aquatic EC50 (48 hr)	Daphnia magna	11.1 mg/L	Moderate
Data compiled from multiple sources.[4][9]			

Long-term studies in rats indicated a toxicological no-effect level of 1.0 mg/kg/day for males and 3.0 mg/kg/day for females.[17] The EPA has concluded that fluazifop-P-butyl is not expected to pose a cancer risk to humans.[18] The FAO/WHO has set an acceptable daily intake (ADI) of 0-0.004 mg/kg of body weight.[2][11]

Experimental Protocols: Herbicide Tolerance Screening

A crucial part of herbicide development is determining the tolerance of both target weeds and non-target crops. A typical greenhouse experiment to quantify tolerance is outlined below.

Objective: To determine the rate of Fluazifop-P-butyl that causes a 50% reduction in plant growth (GR50) for different plant lines.

Methodology:

• Plant Propagation: Grow selected plant lines (e.g., different cultivars of zoysiagrass) from seeds or vegetative propagules in pots filled with a standard potting medium. Maintain plants



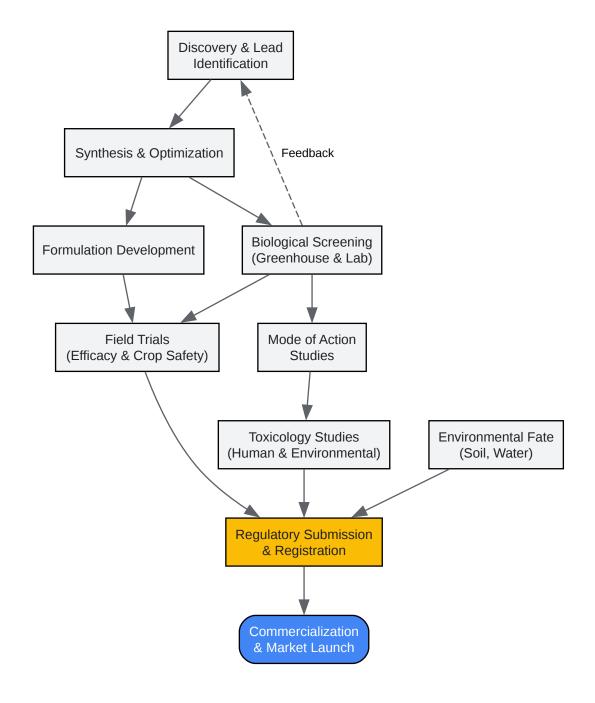
in a greenhouse under controlled temperature, humidity, and photoperiod conditions until they reach a specified growth stage (e.g., three-to-four-leaf stage).[14][19]

- Herbicide Application: Prepare a series of herbicide solutions of Fluazifop-P-butyl at varying concentrations, including a non-treated control. Apply the herbicide solutions uniformly to the plants using a calibrated laboratory sprayer. Include a nonionic surfactant or crop oil concentrate as recommended by the product label to enhance efficacy.[3][10]
- Data Collection: At a set time after treatment (e.g., 20-28 days), assess plant injury visually on a scale of 0% (no effect) to 100% (plant death). Harvest the above-ground biomass for each plant, dry it in an oven to a constant weight, and record the dry weight.[14][20]
- Statistical Analysis: Analyze the dry weight data using non-linear regression to fit a doseresponse curve. From this curve, calculate the GR50 value, which represents the herbicide dose required to reduce the plant's dry weight by 50% compared to the non-treated control. This quantitative measure allows for direct comparison of tolerance levels between different plant lines.[14]

Herbicide Development Workflow

The development of a successful herbicide like **Fluazifop-butyl** is a complex, multi-stage process that spans many years from initial discovery to commercialization.





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Caption: Logical workflow of the herbicide development process.

Herbicide Resistance

The intensive use of ACCase-inhibiting herbicides has led to the evolution of resistant weed populations.[2][11] As of 2018, 48 grass species worldwide have documented resistance to this herbicide class.[15] One of the primary mechanisms of resistance is a target-site mutation in the ACCase gene. For example, a single point mutation leading to a Tryptophan-to-Cysteine



substitution at position 2027 (Trp-2027-Cys) is known to confer resistance to aryloxyphenoxypropionate herbicides like Fluazifop-P-butyl.[19] Another mechanism is enhanced metabolism, where resistant plants detoxify the active fluazifop acid into non-toxic compounds more rapidly than susceptible plants.[8] Resistance management strategies are crucial for preserving the long-term efficacy of this important herbicide class.[2]

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